![molecular formula C22H26N2O2 B220337 1,4-Bis[(2-methylphenyl)acetyl]piperazine](/img/structure/B220337.png)
1,4-Bis[(2-methylphenyl)acetyl]piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Bis[(2-methylphenyl)acetyl]piperazine, also known as BAMPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BAMPP is a piperazine derivative that has been synthesized using different methods.
Wirkmechanismus
The mechanism of action of 1,4-Bis[(2-methylphenyl)acetyl]piperazine is not fully understood, but it is believed to act as a dopamine receptor agonist. 1,4-Bis[(2-methylphenyl)acetyl]piperazine has been shown to increase dopamine levels in the brain, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
1,4-Bis[(2-methylphenyl)acetyl]piperazine has been shown to have various biochemical and physiological effects. In animal studies, 1,4-Bis[(2-methylphenyl)acetyl]piperazine has been shown to increase locomotor activity, induce hyperthermia, and increase heart rate and blood pressure. 1,4-Bis[(2-methylphenyl)acetyl]piperazine has also been shown to have anxiolytic and antidepressant effects.
Vorteile Und Einschränkungen Für Laborexperimente
1,4-Bis[(2-methylphenyl)acetyl]piperazine has several advantages for lab experiments, including its high stability and solubility in organic solvents. However, 1,4-Bis[(2-methylphenyl)acetyl]piperazine also has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for the study of 1,4-Bis[(2-methylphenyl)acetyl]piperazine. These include further studies to understand its mechanism of action, its potential applications in medicinal chemistry, and its use as a chiral auxiliary in asymmetric synthesis. Additionally, the development of 1,4-Bis[(2-methylphenyl)acetyl]piperazine-based MOFs and its potential use in analytical chemistry are also areas of interest.
Conclusion:
In conclusion, 1,4-Bis[(2-methylphenyl)acetyl]piperazine is a promising compound that has potential applications in various fields. Its synthesis methods have been optimized to produce high yields, and its scientific research applications have been studied extensively. Further studies are needed to fully understand its mechanism of action, potential therapeutic effects, and limitations for lab experiments. The future directions for the study of 1,4-Bis[(2-methylphenyl)acetyl]piperazine are promising, and its potential applications in medicinal chemistry, material science, and analytical chemistry make it an exciting area of research.
Synthesemethoden
1,4-Bis[(2-methylphenyl)acetyl]piperazine can be synthesized using different methods, including the reaction of piperazine with 2-methylbenzoyl chloride and acetic anhydride. Another method involves the reaction of piperazine with 2-methylbenzoyl chloride followed by the reaction with acetic anhydride. These methods have been optimized to produce high yields of 1,4-Bis[(2-methylphenyl)acetyl]piperazine.
Wissenschaftliche Forschungsanwendungen
1,4-Bis[(2-methylphenyl)acetyl]piperazine has been studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, 1,4-Bis[(2-methylphenyl)acetyl]piperazine has shown promising results as a potential drug candidate for the treatment of various diseases, including cancer and neurological disorders. 1,4-Bis[(2-methylphenyl)acetyl]piperazine has also been studied as a potential ligand for the development of metal-organic frameworks (MOFs) and as a chiral auxiliary in asymmetric synthesis.
Eigenschaften
Produktname |
1,4-Bis[(2-methylphenyl)acetyl]piperazine |
|---|---|
Molekularformel |
C22H26N2O2 |
Molekulargewicht |
350.5 g/mol |
IUPAC-Name |
2-(2-methylphenyl)-1-[4-[2-(2-methylphenyl)acetyl]piperazin-1-yl]ethanone |
InChI |
InChI=1S/C22H26N2O2/c1-17-7-3-5-9-19(17)15-21(25)23-11-13-24(14-12-23)22(26)16-20-10-6-4-8-18(20)2/h3-10H,11-16H2,1-2H3 |
InChI-Schlüssel |
CZLXOVHCLPFVOF-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1CC(=O)N2CCN(CC2)C(=O)CC3=CC=CC=C3C |
Kanonische SMILES |
CC1=CC=CC=C1CC(=O)N2CCN(CC2)C(=O)CC3=CC=CC=C3C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridine-2-carboxamide](/img/structure/B220278.png)
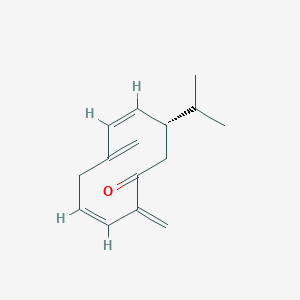
![[[(2R,3S,4R,5R)-5-[6-amino-8-(4-bromo-2,3-dioxobutyl)sulfanylpurin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B220323.png)
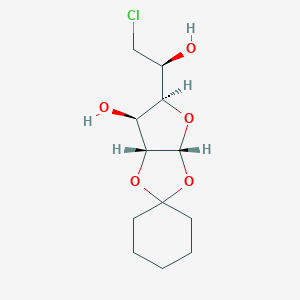
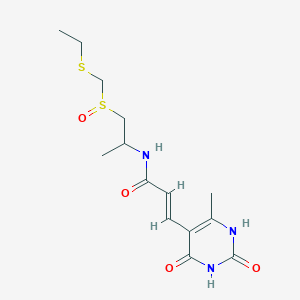

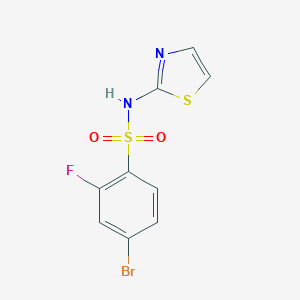
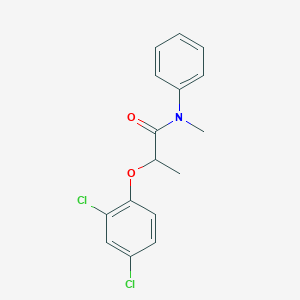
![(2S,3S,4S,5S,6R)-5-(9H-carbazol-4-yloxy)-6-ethoxy-3,4,5-trihydroxy-6-[(propan-2-ylamino)methyl]oxane-2-carboxylic acid](/img/structure/B220347.png)

![Ethyl 1-[(4-chlorophenyl)acetyl]piperidine-4-carboxylate](/img/structure/B220353.png)
![N-[(2-chlorophenyl)methyl]-2,2-dimethylpropanamide](/img/structure/B220355.png)
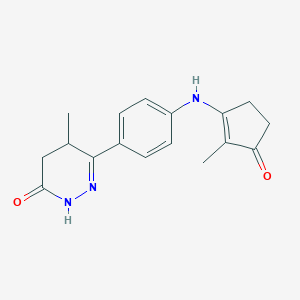
![21,24,28-Triacetyloxy-7-methoxy-19,26-dioxo-3-oxa-16-azaheptacyclo[15.12.0.02,4.02,8.04,15.018,27.020,25]nonacosa-1(29),6,17,20,22,24,27-heptaen-9,13-diyne-6-carboxylic acid](/img/structure/B220431.png)